molecular formula C10H16Cl2N2 B11779745 (R)-3-(Pyrrolidin-2-ylmethyl)pyridine dihydrochloride

(R)-3-(Pyrrolidin-2-ylmethyl)pyridine dihydrochloride

Cat. No.: B11779745
M. Wt: 235.15 g/mol
InChI Key: SNVVKNGYBOQTCB-YQFADDPSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-3-(Pyrrolidin-2-ylmethyl)pyridine dihydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound consists of a pyridine ring substituted with a pyrrolidine moiety, making it a valuable scaffold in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(Pyrrolidin-2-ylmethyl)pyridine dihydrochloride typically involves the reaction of pyridine derivatives with pyrrolidine under specific conditions. One common method includes the use of a catalyst-free synthesis route, where N-hetaryl ureas and alcohols are utilized to produce the desired compound . Another method involves the photoinduced organocatalyzed cyclization of styrene, tertiary α-bromoalkyl esters, and primary amines in a microchannel reactor under visible light conditions .

Industrial Production Methods

Industrial production of ®-3-(Pyrrolidin-2-ylmethyl)pyridine dihydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the dihydrochloride salt form of the compound.

Chemical Reactions Analysis

Types of Reactions

®-3-(Pyrrolidin-2-ylmethyl)pyridine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce pyrrolidine-substituted pyridines.

Scientific Research Applications

®-3-(Pyrrolidin-2-ylmethyl)pyridine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-3-(Pyrrolidin-2-ylmethyl)pyridine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-3-(Pyrrolidin-2-ylmethyl)pyridine dihydrochloride stands out due to its unique combination of a pyridine ring and a pyrrolidine moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H16Cl2N2

Molecular Weight

235.15 g/mol

IUPAC Name

3-[[(2R)-pyrrolidin-2-yl]methyl]pyridine;dihydrochloride

InChI

InChI=1S/C10H14N2.2ClH/c1-3-9(8-11-5-1)7-10-4-2-6-12-10;;/h1,3,5,8,10,12H,2,4,6-7H2;2*1H/t10-;;/m1../s1

InChI Key

SNVVKNGYBOQTCB-YQFADDPSSA-N

Isomeric SMILES

C1C[C@@H](NC1)CC2=CN=CC=C2.Cl.Cl

Canonical SMILES

C1CC(NC1)CC2=CN=CC=C2.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.